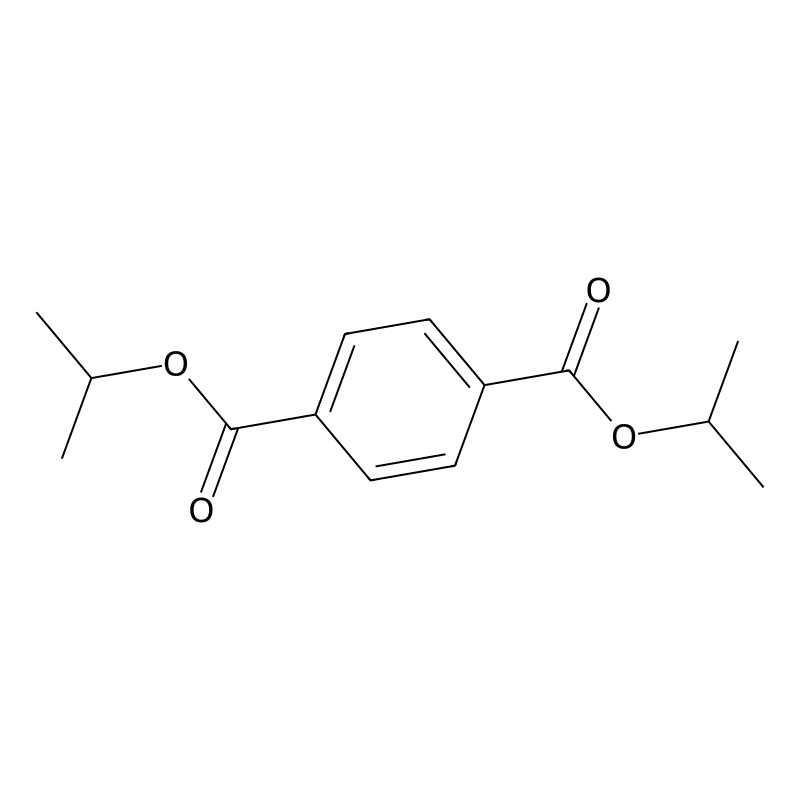Diisopropyl terephthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization of Poly(butylene terephthalate) Copolyesters Derived from Threitol
Scientific Field: Polymer Science
Summary of Application: This research involves the synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol.
Methods of Application: The copolyesters were synthesized by polycondensation in solution from mixtures of 1,4-butanediol and 2,3-di-O-benzyl-L-threitol with terephthaloyl chloride.
Results or Outcomes: The copolyesters had weight-average molecular weights between 4,000 and 12,000 g mol 1 and dispersities around 1.5. They were thermally stable well above 300°C.
Mechanistic Aspects of Poly(ethylene terephthalate) Recycling
Scientific Field: Environmental Science and Waste Management
Summary of Application: This research focuses on the recycling of poly(ethylene terephthalate) (PET), a type of polyester, to minimize overall crude oil-based materials consumption and decrease greenhouse gas emissions.
Results or Outcomes: A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management.
Diverging trends of plasticizers (phthalates and non-phthalates) in indoor and freshwater environments
Scientific Field: Environmental Sciences
Summary of Application: This research investigates the patterns and trends of 19 regulated and emerging plasticizers in house dust from German homes and in suspended particulate matter (SPM) from major German rivers.
Methods of Application: The samples were used from the mid-2000s and late 2010s from two governmental long-term monitoring programs in Germany.
Results or Outcomes: The study found a significant decrease of low molecular weight (LMW) phthalates in both house dust and SPM.
Metabolic and enzymatic engineering strategies for polyethylene terephthalate degradation and valorization
Scientific Field: Environmental Science and Bio/Technology
Summary of Application: This review describes several engineering approaches aiming at enhancing the performances of PET-degrading enzymes and presents the current metabolic engineering strategies adopted to bio-upcycle PET into high-value molecules.
Methods of Application: The review discusses the enzyme-mediated biocatalytic depolymerization as a potentially bio-sustainable method for treating and recycling plastics.
Results or Outcomes: The review suggests that a correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management.
Copper-supported catalysts for sustainable PET depolymerization
Scientific Field: Green Chemistry
Summary of Application: This research focuses on the development of copper-supported catalysts for sustainable PET depolymerization.
Methods of Application: The research discusses the catalytic methanolysis technology which enables the depolymerization of PET into high-value dimethyl terephthalate (DMT) monomers.
Results or Outcomes: The research suggests that the developed catalysts can potentially contribute to the sustainable depolymerization of PET.
Diisopropyl terephthalate is an organic compound with the molecular formula . It is an ester formed from terephthalic acid and isopropanol. This compound typically appears as a colorless to pale yellow liquid, characterized by its low volatility and high thermal stability. Diisopropyl terephthalate is primarily used as a plasticizer and solvent in various industrial applications, particularly in the production of polymers and resins.
- Hydrolysis: In the presence of an acid or base catalyst, diisopropyl terephthalate can be hydrolyzed back into terephthalic acid and isopropanol. This reaction is significant in recycling processes and in the degradation of esters.
- Transesterification: This reaction can occur with other alcohols, leading to the formation of different esters while releasing isopropanol. This process is essential in producing various polyesters .
Diisopropyl terephthalate can be synthesized through several methods:
- Esterification: The most common method involves the direct esterification of terephthalic acid with isopropanol in the presence of an acid catalyst. This process typically requires elevated temperatures to drive the reaction to completion.
- Transesterification: Another method involves transesterifying dimethyl terephthalate with isopropanol, which can also yield diisopropyl terephthalate along with methanol as a byproduct .
Diisopropyl terephthalate finds various applications, including:
- Plasticizer: It is used to enhance the flexibility and durability of plastics.
- Solvent: It serves as a solvent for coatings and adhesives.
- Intermediate in Polymer Production: It can be utilized in synthesizing other polyesters and copolymers, contributing to improved material properties.
Interaction studies involving diisopropyl terephthalate primarily focus on its behavior in polymer matrices. Research indicates that it can significantly influence the mechanical properties of polymers when used as a plasticizer. The interaction between diisopropyl terephthalate and polymer chains affects thermal stability, flexibility, and processability
Diisopropyl terephthalate shares structural similarities with several other compounds in the ester family. Here are some notable comparisons: Uniqueness of Diisopropyl Terephthalate: Diisopropyl terephthalate's unique combination of low volatility and high thermal stability makes it particularly valuable as a plasticizer compared to other esters, which may not offer the same balance of properties.Compound Name Molecular Formula Key Features Terephthalic Acid A key precursor for polyesters; highly soluble in water. Dimethyl Terephthalate Commonly used in polyester synthesis; more volatile than diisopropyl terephthalate. Diethyl Terephthalate Similar applications as diisopropyl; different alcohol moiety affects properties. Isophthalic Acid Used in copolymerization; offers enhanced thermal stability compared to terephthalic acid.








